Cas no 692759-12-9 (methyl 5-ethyl-2-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamidothiophene-3-carboxylate)
methyl 5-ethyl-2-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamidothiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 5-ethyl-2-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamidothiophene-3-carboxylate
- 692759-12-9
- AKOS000570817
- methyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate
- F1593-0032
- IFLab1_006292
- AKOS016317854
- methyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate
- Z57394021
- HMS1429N22
- methyl 5-ethyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate
-
- Inchi: 1S/C18H18N2O4S2/c1-3-10-8-11(18(23)24-2)17(25-10)20-15(21)9-14-16(22)19-12-6-4-5-7-13(12)26-14/h4-8,14H,3,9H2,1-2H3,(H,19,22)(H,20,21)
- InChI Key: YEWRMQDZWFOQDG-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2NC(C1CC(NC1=C(C(=O)OC)C=C(CC)S1)=O)=O
Computed Properties
- Exact Mass: 390.07079941g/mol
- Monoisotopic Mass: 390.07079941g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 559
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 138Ų
methyl 5-ethyl-2-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamidothiophene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1593-0032-2μmol |
methyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate |
692759-12-9 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F1593-0032-5μmol |
methyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate |
692759-12-9 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1593-0032-10μmol |
methyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate |
692759-12-9 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1593-0032-20μmol |
methyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate |
692759-12-9 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F1593-0032-1mg |
methyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate |
692759-12-9 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F1593-0032-2mg |
methyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate |
692759-12-9 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F1593-0032-3mg |
methyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate |
692759-12-9 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1593-0032-4mg |
methyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate |
692759-12-9 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F1593-0032-5mg |
methyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate |
692759-12-9 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1593-0032-10mg |
methyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate |
692759-12-9 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
methyl 5-ethyl-2-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamidothiophene-3-carboxylate Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on methyl 5-ethyl-2-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamidothiophene-3-carboxylate
Methyl 5-Ethyl-2-2-(3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazin-2-yl)acetamidothiophene-3-carboxylate (CAS No. 692759-12-9): An Overview
Methyl 5-Ethyl-2-2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamidothiophene-3-carboxylate (CAS No. 692759-12-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiazine derivatives and is characterized by its unique structural features, which include a thiophene ring and an acetamido group. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of methyl 5-ethyl-2-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamidothiophene-3-carboxylate is composed of a central thiophene ring linked to an acetamido group, which is further substituted with a benzothiazine moiety. The presence of these functional groups imparts specific physicochemical properties to the molecule, such as solubility, stability, and reactivity. These properties are crucial for understanding the compound's behavior in various biological systems and its potential as a drug candidate.
Recent studies have highlighted the potential of methyl 5-ethyl-2-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamidothiophene-3-carboxylate in the treatment of various diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic properties. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and enzymes, such as COX and LOX, which are key mediators of inflammation and pain.
In addition to its anti-inflammatory effects, methyl 5-ethyl-2-2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yL)acetamidothiophene-3-carboxylate has also been investigated for its potential neuroprotective properties. Studies have demonstrated that this compound can protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are thought to be mediated through the activation of antioxidant pathways and the modulation of mitochondrial function.
The pharmacokinetic profile of methyl 5-Ethyl-2-2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yL)acetamidothiophene-3-carboxylate has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Preclinical data indicate that this compound has favorable oral bioavailability and a reasonable half-life, making it a promising candidate for further development as an oral medication.
To further evaluate the safety and efficacy of methyl 5-Ethyl-2-2-(3-Oxo-3,4-dihydro-2H strong>-< strong >1 strong > , strong > 4 strong > -benzothiazin strong > - strong > 2 strong > -yL)acetamidothiophene strong > - strong > 3 strong > -carboxylate strong > , clinical trials are currently underway. Phase I trials have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings have paved the way for Phase II trials to assess its efficacy in specific disease conditions.
The synthesis of methyl 5-Ethyl - str ong > 2 str ong > - str ong > 2 str ong > ( str ong > 3 \ -Oxo \ - \ str ong > 3 \ , \ str ong > 4 \ -dihydro \ - \ str ong > 2H \ - \ str ong > 1 \ , \ str ong > 4 \ -benzothiazin \ - \ str ong > 2-yL)acetamidothiophene \ - \ str ong > 3-carboxylate \str ong> involves several steps and requires careful control of reaction conditions to ensure high yield and purity. Key intermediates in the synthesis include substituted thiophenes and benzothiazines, which are synthesized using well-established organic chemistry techniques such as nucleophilic substitution and condensation reactions.
In conclusion, In conclusion, methyl 5-Ethyl-2-2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yL)acetamidothiophene-3-carboxylate (CAS No. 69759-1-9) is a complex organic compound with potential biological activities and therapeutic applications. Further research and clinical trials are underway to fully elucidate its properties and potential uses in medicine.
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